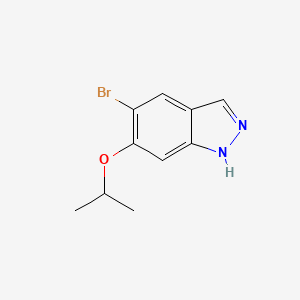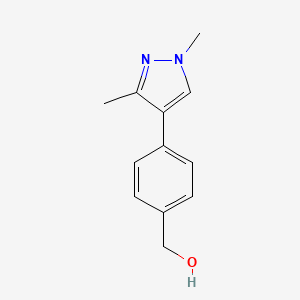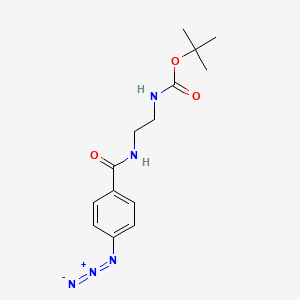![molecular formula C10H9BrN2O3 B13924865 Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)
Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5th position, a methoxy group at the 7th position, and a methyl ester group at the 2nd position. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-methoxypyridine. This compound is dissolved in dichloroethane and cooled to 5°C.
Formation of Intermediate: 2,4,6-trimethylbenzenesulfonylhydroxylamine is added to the solution, maintaining the temperature below 10°C. The mixture is stirred for 12 hours at 10-20°C, followed by the addition of n-hexane and further stirring for 4 hours.
Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and ester groups.
Cyclization and Condensation: The pyrazolopyridine core can participate in cyclization and condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a scaffold for drug development, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the structure-activity relationships of pyrazolopyridine derivatives and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but with different substitution patterns.
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazole ring fused to a pyridine ring but with different functional groups and biological activities.
Uniqueness
Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its bromine and methoxy groups, along with the ester functionality, make it a valuable intermediate for further functionalization and derivatization.
Propiedades
Fórmula molecular |
C10H9BrN2O3 |
|---|---|
Peso molecular |
285.09 g/mol |
Nombre IUPAC |
methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3/c1-15-9-4-6(11)3-7-5-8(10(14)16-2)12-13(7)9/h3-5H,1-2H3 |
Clave InChI |
FXOIAZDLQYCRIL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=CC(=NN21)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


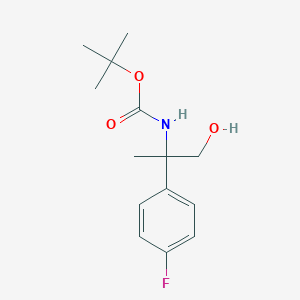

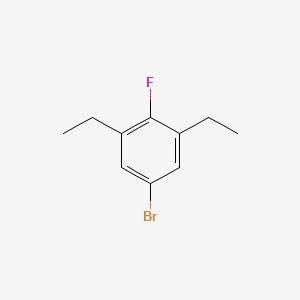
![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
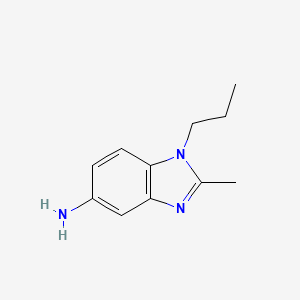
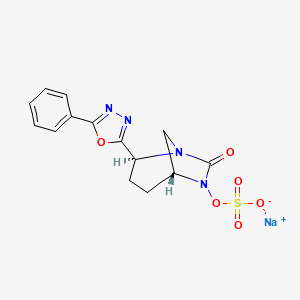
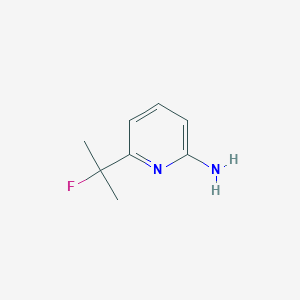
![B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid](/img/structure/B13924819.png)
![5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13924827.png)
![5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid](/img/structure/B13924829.png)

